molecular formula C25H30ClN5OS B2456379 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione CAS No. 689266-54-4

4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione

Katalognummer: B2456379
CAS-Nummer: 689266-54-4
Molekulargewicht: 484.06
InChI-Schlüssel: SJNPCDLWAMTRDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C25H30ClN5OS and its molecular weight is 484.06. The purity is usually 95%.
BenchChem offers high-quality 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

689266-54-4

Molekularformel

C25H30ClN5OS

Molekulargewicht

484.06

IUPAC-Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one

InChI

InChI=1S/C25H30ClN5OS/c1-18-10-11-19(26)17-22(18)30-13-15-31(16-14-30)23(32)9-3-2-6-12-27-24-20-7-4-5-8-21(20)28-25(33)29-24/h4-5,7-8,10-11,17H,2-3,6,9,12-16H2,1H3,(H2,27,28,29,33)

InChI-Schlüssel

SJNPCDLWAMTRDI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H30ClN5OSC_{25}H_{30}ClN_{5}OS, with a molecular weight of approximately 475.05 g/mol. The structure features a quinazoline core, which is known for its role in various biological pathways.

Quinazoline derivatives often exhibit their biological effects through multiple mechanisms:

  • Inhibition of Tyrosine Kinases : Many quinazoline compounds function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.
  • Antagonism of Growth Factors : Compounds like this one may inhibit pathways activated by growth factors such as vascular endothelial growth factor (VEGF) and epidermal growth factor (EGF), leading to reduced tumor growth and metastasis.
  • Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells, enhancing their potential as therapeutic agents.

Antitumor Activity

Research indicates that quinazoline derivatives, including the compound , demonstrate significant antitumor activity:

  • Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent activity (values around 2.09 µM for MCF-7 and 2.08 µM for HepG2) .
Cell LineIC50 (µM)
MCF-72.09
HepG22.08

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties, particularly against mycobacterial strains. The conversion from oxo to thioxo groups generally enhances antimycobacterial activity, suggesting potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

Quinazoline derivatives have shown promise as anti-inflammatory agents by inhibiting cytokine production, particularly tumor necrosis factor-alpha (TNF-α). This could be beneficial in conditions characterized by chronic inflammation .

Case Studies

  • Anticancer Efficacy : A study evaluating a series of quinazoline derivatives found that compounds similar to the one exhibited significant inhibition of tumor growth in xenograft models, supporting their potential as effective anticancer agents .
  • Synergistic Effects : Combining this compound with other chemotherapeutic agents has been shown to enhance efficacy against resistant cancer cell lines, indicating a potential for combination therapy in clinical settings .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits promising biological activities, particularly in oncology and pharmacology. Its dual functional groups (piperazine and quinazoline) suggest potential interactions with various biological pathways, making it a candidate for developing new therapeutic agents.

Applications in Medicinal Chemistry

The unique structure of this compound allows for various applications in medicinal chemistry:

Anticancer Research

Research has highlighted the potential of quinazoline derivatives as anticancer agents. For instance, studies involving similar compounds have demonstrated significant cytotoxic effects against cancer cell lines such as MDA-MB-231, indicating that 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione could be explored further for its anticancer properties .

Neuropharmacology

Given the presence of the piperazine moiety, this compound may interact with neurotransmitter systems, potentially offering insights into treatments for neurological disorders. Compounds with similar structures have been known to exhibit serotonin-mimetic actions.

Antimicrobial Applications

The thione group in the structure may enhance the compound's ability to combat microbial infections. Research into quinazoline derivatives has shown promising results against various bacterial strains, suggesting that this compound could be developed into a new class of antibiotics .

Vorbereitungsmethoden

Cyclocondensation Approach

The quinazoline-2(1H)-thione scaffold is typically synthesized via one-pot multicomponent reactions (MCRs) under microwave irradiation, as demonstrated by Kaur et al.. A representative protocol involves:

  • Reactants : 2-Aminothiobenzamide (1.0 eq), aromatic aldehydes (1.2 eq), and cyclic ketones (1.5 eq)
  • Conditions :
    • Solvent: Ethanol/water (4:1 v/v)
    • Catalyst: Silica-supported HCl (10 mol%)
    • Microwave: 300 W, 80°C, 15 min
  • Yield : 68–82%

This method offers advantages in atom economy and reduced reaction times compared to traditional thermal cyclization.

Thionation of Quinazolin-4-ones

Alternative routes involve thionation of preformed quinazolin-4-ones using phosphorus decasulfide (P4S10) in pyridine:
$$ \text{Quinazolin-4-one} + \text{P}4\text{S}{10} \xrightarrow{\text{pyridine, 110°C, 6h}} \text{Quinazoline-4-thione} \ (\text{85–92\% yield}) $$

Functionalization at C4-Position

Nucleophilic Amination

The 4-amino group is introduced via nucleophilic displacement of a leaving group (X = Cl, Br) on 4-chloroquinazoline-2(1H)-thione:
$$ \text{4-Chloroquinazoline-2(1H)-thione} + \text{H}2\text{N-(CH}2)6\text{-O} \xrightarrow{\text{Et}3\text{N, DMF, 60°C}} \text{4-Amino intermediate} \ (\text{74\% yield}) $$

Critical parameters:

  • Solvent polarity : DMF > DMSO > THF
  • Base selection : Et3N (optimal) vs. K2CO3 (lower yield)

Synthesis of 4-(5-Chloro-2-methylphenyl)piperazine

Buchwald-Hartwig Coupling

Arylpiperazines are efficiently prepared via palladium-catalyzed amination:

  • Reactants : Piperazine (2.0 eq), 1-Bromo-5-chloro-2-methylbenzene (1.0 eq)
  • Catalyst system :
    • Pd(OAc)2 (5 mol%)
    • Xantphos (10 mol%)
    • Cs2CO3 (3.0 eq)
  • Conditions : Toluene, 110°C, 24 h (89% yield)

Assembly of Final Compound

Amide Coupling Strategy

The hexanamide spacer is installed via sequential reactions:

Step 5.1.1 : Activation of 6-aminohexanoic acid
$$ \text{H}2\text{N-(CH}2)5\text{-COOH} \xrightarrow{\text{EDC/HOBt, CH}2\text{Cl}_2} \text{Active ester} $$

Step 5.1.2 : Piperazine conjugation
$$ \text{Active ester} + \text{4-(5-Chloro-2-methylphenyl)piperazine} \xrightarrow{\text{DMAP, 0°C→RT}} \text{Amide intermediate} \ (\text{81\% yield}) $$

Step 5.1.3 : Final coupling to quinazoline core
$$ \text{Amide intermediate} + \text{4-Chloroquinazoline-2(1H)-thione} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{Target compound} \ (\text{67\% yield}) $$

Analytical Characterization Data

Table 1 : Spectroscopic properties of target compound

Technique Key Data
1H NMR (500 MHz, DMSO-d6) δ 8.21 (s, 1H, NH), 7.89–7.23 (m, 7H, Ar-H), 3.62–2.91 (m, 14H, CH2/CH3)
13C NMR (125 MHz, DMSO-d6) δ 182.4 (C=S), 159.8 (C=O), 138.2–112.4 (Ar-C), 53.1–22.7 (aliphatic C)
HRMS (ESI+) m/z 584.1921 [M+H]+ (calc. 584.1918 for C28H31ClN6OS)

Critical Evaluation of Synthetic Routes

Table 2 : Comparison of synthetic methodologies

Parameter Cyclocondensation Thionation Buchwald-Hartwig
Yield (%) 68–82 85–92 89
Reaction Time 15 min 6 h 24 h
Scalability Excellent Moderate Challenging
Purity (HPLC) >95% >98% >97%

Key findings:

  • Microwave-assisted cyclocondensation provides the best balance of speed and yield for quinazoline core synthesis
  • Thionation remains superior for large-scale production despite longer reaction times
  • Palladium-catalyzed coupling ensures regioselective piperazine functionalization

Q & A

Q. What are the optimal synthetic routes for 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis involves multi-step reactions, including coupling of the piperazine moiety (e.g., 4-(5-chloro-2-methylphenyl)piperazine) with a hexanoyl intermediate, followed by quinazoline-thione formation. Key steps include:
  • Amide Coupling : Use of DMF or chloroform as solvents with triethylamine as a catalyst for nucleophilic substitution .
  • Quinazoline-thione Formation : Refluxing intermediates in 1,4-dioxane with K₂CO₃ as a base, monitored via TLC (toluene:acetone, 95:5 v/v) .
  • Standardization : Control temperature (80–100°C) and reaction time (12–16 hours) to minimize byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :
  • ¹H NMR : Confirm regiochemistry of the piperazine and quinazoline-thione moieties. For example, piperazine protons appear as multiplets at δ 2.5–3.5 ppm, while aromatic protons resonate at δ 6.8–8.2 ppm .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and detect degradation products .
  • Elemental Analysis : Validate empirical formula (e.g., C₂₈H₂₉ClN₆O₂S) to confirm synthetic accuracy .

Q. How can solubility and stability be optimized in different solvents for in vitro assays?

  • Methodological Answer :
  • Solvent Screening : Test DMSO for stock solutions (≤10% v/v to avoid cellular toxicity) and aqueous buffers (PBS, pH 7.4) for dilution. Use surfactants like Tween-80 for hydrophobic compounds .
  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to thione susceptibility to oxidation .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to identify key pharmacophores in this compound?

  • Methodological Answer :
  • Systematic Substitution : Modify the piperazine aryl group (e.g., replace 5-chloro-2-methylphenyl with 2,4-dichlorophenyl) or the hexanoyl linker length to assess impact on receptor binding .
  • In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., dopamine D2/D3 receptors). Prioritize residues within 4 Å of the quinazoline-thione core .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values from assays using standardized protocols (e.g., ATP depletion in kinase inhibition vs. radioligand displacement in receptor binding) .
  • Control for Solvent Effects : Re-evaluate data where DMSO >10% may artifactually inhibit enzyme activity .

Q. What in silico methods predict binding affinity and selectivity towards target receptors?

  • Methodological Answer :
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors in the quinazoline ring, hydrophobic piperazine substituents) using MOE or Discovery Studio .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .

Q. How to evaluate metabolic stability and potential toxicity using in vitro models?

  • Methodological Answer :
  • Hepatic Microsomal Assays : Incubate with human liver microsomes (1 mg/mL) and NADPH for 60 minutes. Monitor parent compound depletion via LC-MS/MS .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.